molecular formula C13H16N2O B13115045 2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol

2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol

Cat. No.: B13115045
M. Wt: 216.28 g/mol
InChI Key: XKQGPSBUCRLQGH-UHFFFAOYSA-N
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Description

2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a methylpropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol typically involves the reaction of 4-(1H-Imidazol-1-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methylpropanol group . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-one.

    Reduction: Formation of various reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol is unique due to its specific structure, which combines the properties of an imidazole ring with a phenyl group and a methylpropanol moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(4-imidazol-1-ylphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C13H16N2O/c1-13(2,9-16)11-3-5-12(6-4-11)15-8-7-14-10-15/h3-8,10,16H,9H2,1-2H3

InChI Key

XKQGPSBUCRLQGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)N2C=CN=C2

Origin of Product

United States

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